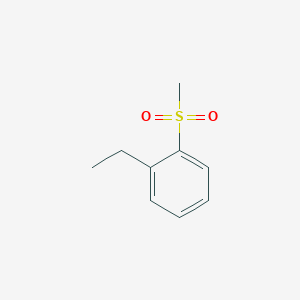

Methyl o-ethylphenyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl o-ethylphenyl sulfone” is a type of sulfone, an organosulfur compound containing a sulfonyl functional group . Sulfones are highly versatile building blocks and find various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . They are known for their exceptional versatility and have been extensively exploited in organic synthesis .

Synthesis Analysis

The synthesis of sulfones has been a topic of interest in recent years. One approach is the oxidation of sulfides, a process that has been developed to occur under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI) . Another method involves the use of a new chemical reagent that reacts with various bis-nucleophiles, leading to the rapid formation of previously unknown heteroaromatic methyl sulfones .Molecular Structure Analysis

Sulfones are organosulfur compounds that contain a sulfonyl functional group attached to two carbon atoms . The molecular structure of sulfones can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .Chemical Reactions Analysis

Sulfones are known for their versatile reactivity. They can participate in various chemical processes, leading to their description as "chemical chameleons" . For example, vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols .Physical And Chemical Properties Analysis

Sulfones are classified as amorphous thermoplastic polymers with clarity, high glass-transition temperature (Tg), and good mechanical strength . They also possess outstanding stability and resistance to heat, oxidation, hydrolysis, and chemical environments .Safety and Hazards

Orientations Futures

Recent developments in the synthesis of sulfones have opened a new area of research with burgeoning activity. This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . Future investigations will concentrate on the covalent and non-covalent interactions between the new warheads and the targeted enzymes .

Propriétés

IUPAC Name |

1-ethyl-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBORJHYQZRGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)

![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)